4,4,4-三氟缬氨酸

描述

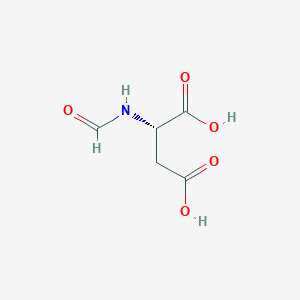

4,4,4-Trifluorovaline, also known as 4,4,4-Trifluorovaline, is a useful research compound. Its molecular formula is C5H8F3NO2 and its molecular weight is 171.12 g/mol. The purity is usually 95%.

The exact mass of the compound 4,4,4-Trifluorovaline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 90439. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Branched-Chain - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4,4,4-Trifluorovaline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4,4-Trifluorovaline including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

蛋白质折叠和稳定性

- 蛋白质中的折叠动力学和热力学:在球状蛋白质中用 4,4,4-三氟缬氨酸代替缬氨酸会显著改变其折叠动力学和热力学。在 Horng 和 Raleigh (2003) 的一项研究中,这种取代导致与野生型相比稳定性增加和折叠速度加快,展示了三氟缬氨酸在蛋白质工程中的潜力 (Horng & Raleigh, 2003)。

合成和化学转化

- 立体选择性合成:Pigza、Quach 和 Molinski (2009) 展示了 4,4,4-三氟缬氨酸的立体选择性合成,突出了其在制备氟化氨基酸(在药物中至关重要)方面的价值 (Pigza, Quach, & Molinski, 2009)。

- 氟化氨基酸的有效合成:Ojima 等人 (1989) 报道了包括 4,4,4-三氟缬氨酸在内的各种氟化氨基酸的有效合成,说明了其在为医学研究创建化合物中的重要性 (Ojima et al., 1989)。

催化和化学反应

- 三氟甲基化机理:Levin 等人 (2017) 发现了一种形成碳-三氟甲基键的机理,提供了对像 4,4,4-三氟缬氨酸这样的三氟甲基化合物的化学性质和潜在应用的见解 (Levin et al., 2017)。

- 路易斯酸催化:Ishihara 等人 (1996) 发现与三氟缬氨酸相关的化合物三氟甲磺酸钪是一种在有机合成中高效的催化剂,表明三氟缬氨酸衍生物具有潜在的催化应用 (Ishihara et al., 1996)。

分子和结构研究

- 构象分析:Lu 等人 (2020) 对与 4,4,4-三氟缬氨酸在结构上相关的分子 4,4,4-三氟-1-丁醇进行了一项研究,提供了对氟化化合物的构象行为的见解 (Lu et al., 2020)。

医药化学中的氟化化合物

- 在药物中的应用:Jeschke、Baston 和 Leroux (2007) 强调了像 4,4,4-三氟缬氨酸这样的氟化化合物在药物化学中的重要性,特别是在开发各种治疗药物方面 (Jeschke, Baston, & Leroux, 2007)。

属性

IUPAC Name |

2-amino-4,4,4-trifluoro-3-methylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F3NO2/c1-2(5(6,7)8)3(9)4(10)11/h2-3H,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAOLXXJPOPIBKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936352 | |

| Record name | 4,4,4-Trifluorovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16063-79-9 | |

| Record name | 16063-79-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90439 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,4,4-Trifluorovaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the incorporation of 4,4,4-Trifluorovaline impact protein stability?

A1: Research suggests that substituting valine with 4,4,4-Trifluorovaline can enhance protein stability, albeit to a lesser degree than other fluorinated amino acids like 5,5,5-Trifluoroisoleucine. Studies on a coiled-coil peptide model, derived from the yeast transcription factor GCN4, showed a 4°C increase in melting temperature (Tm) when valine was replaced with 4TFV. [] This stabilization effect is attributed to the increased hydrophobicity conferred by the trifluoromethyl group, promoting a stronger hydrophobic core within the protein structure. [, ]

Q2: Are there differences in the effects of incorporating various fluorinated amino acids into proteins, even at the same position?

A2: Yes, research indicates that different fluorinated amino acids can have distinct impacts on protein properties, even when introduced at the same position. For instance, in studies on the GCN4-derived coiled-coil peptide, incorporating 5,5,5-Trifluoroisoleucine at the same positions as 4,4,4-Trifluorovaline resulted in a significantly larger increase in melting temperature (27°C vs. 4°C). [] This suggests that the specific structural context and interactions of the fluorinated side chain within the protein play a crucial role in dictating the overall effect on protein stability.

Q3: Can 4,4,4-Trifluorovaline be incorporated into proteins in living organisms?

A3: Yes, 4,4,4-Trifluorovaline can be incorporated into proteins in vivo. Studies have shown successful incorporation into proteins expressed in Escherichia coli, achieving high replacement levels of the encoded valine residues. [, , ] This is a significant finding as it opens possibilities for engineering proteins with altered properties in living systems.

Q4: How does the incorporation of 4,4,4-Trifluorovaline affect protein folding?

A4: While 4,4,4-Trifluorovaline generally doesn't disrupt the overall structure of proteins, it can influence the kinetics and thermodynamics of protein folding. Research on a variant of the N-terminal domain of the protein L9, where valine was substituted with 4,4,4-Trifluorovaline, revealed faster folding rates compared to the wild-type protein. [] This suggests that the introduction of the trifluoromethyl group can alter the energy landscape of protein folding, potentially by influencing the stability of folding intermediates.

Q5: Beyond protein stabilization, are there other potential applications of 4,4,4-Trifluorovaline in peptide and protein engineering?

A5: Yes, the unique properties of 4,4,4-Trifluorovaline make it a promising tool for various applications. For example, it can be used to modulate protein-protein interactions, alter enzymatic activity, and enhance resistance to proteolytic degradation. [] Additionally, the incorporation of 4,4,4-Trifluorovaline can be valuable for studying protein folding pathways, probing protein-ligand interactions, and developing novel biomaterials. []

Q6: Are there efficient and stereoselective methods for synthesizing 4,4,4-Trifluorovaline?

A6: Yes, researchers have developed several methods for the stereoselective synthesis of 4,4,4-Trifluorovaline and its diastereomers. One notable approach involves the indium-mediated allylation of D- and L-glyceraldimines with 4-bromo-1,1,1-trifluoro-2-butene, providing access to both (2R,3S)- and (2S,3R)-4,4,4-Trifluorovaline with high diastereoselectivity. [, ] Additionally, a method for resolving all four diastereomers of 4,4,4-Trifluorovaline has been reported, allowing for the isolation of each stereoisomer in its pure form. [] These synthetic advances are crucial for enabling further investigations into the properties and applications of this intriguing fluorinated amino acid.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Bicyclo[2.2.1]heptane-2,2-dimethanol](/img/structure/B96994.png)